molecular formula C19H13ClF3N5 B2936367 1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890892-78-1

1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2936367
CAS No.: 890892-78-1
M. Wt: 403.79
InChI Key: MMAJTOLZNHUITC-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with chloro, methyl, and trifluoromethyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a suitable diketone, the pyrazolo[3,4-d]pyrimidine ring can be formed through a condensation reaction.

    Substitution Reactions: The introduction of chloro, methyl, and trifluoromethyl groups is achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound shares a similar core structure but differs in the presence of a fluorine atom and a thiourea group.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Another related compound with a similar substitution pattern but different functional groups.

Uniqueness

1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of substituents and the pyrazolo[3,4-d]pyrimidine core

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5/c1-11-5-6-14(8-16(11)20)28-18-15(9-26-28)17(24-10-25-18)27-13-4-2-3-12(7-13)19(21,22)23/h2-10H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAJTOLZNHUITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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